Gingerglycolipid A

Description

This compound is a natural product found in Sonchus arvensis, Zingiber officinale, and other organisms with data available.

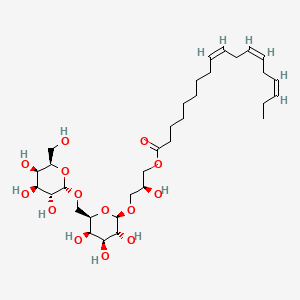

Structure

2D Structure

Properties

Molecular Formula |

C33H56O14 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C33H56O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h3-4,6-7,9-10,22-24,26-35,37-42H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 |

InChI Key |

MPSGDHOYFIUPSO-MDAKJLGTSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Synonyms |

3'-O-linolenoylglyceryl 6-O-galactopyranosyl-galactopyranoside gingerglycolipid A |

Origin of Product |

United States |

Foundational & Exploratory

Gingerglycolipid A: A Technical Overview of its Discovery, Natural Sources, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid A, a monoacyldigalactosylglycerol, is a constituent of the rhizome of Zingiber officinale Roscoe (ginger). First identified in 1994, this compound, along with its analogs Gingerglycolipid B and C, has been noted for its potential anti-ulcer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It includes a detailed, albeit reconstructed, experimental protocol for its isolation and characterization based on the foundational discovery. Quantitative data on its biological activity are summarized, and a putative signaling pathway for its anti-inflammatory and cytoprotective effects is proposed and visualized. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first discovered and isolated by a team of researchers led by M. Yoshikawa in 1994.[1] Their work, published in the Chemical and Pharmaceutical Bulletin, focused on identifying the stomachic principles of ginger rhizomes (Zingiberis Rhizoma) from Taiwan.[1] In this seminal study, Gingerglycolipids A, B, and C were isolated and structurally elucidated.[1]

The primary and most well-documented natural source of this compound is the rhizome of Zingiber officinale Roscoe.[1] While other potential plant sources such as Premna microphylla and Sonchus mauritanicus have been mentioned in chemical databases, the definitive isolation and characterization have been from ginger.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₆O₁₄ | [2] |

| Molecular Weight | 676.8 g/mol | [2] |

| IUPAC Name | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | [2] |

| CAS Number | 145937-22-0 | [2] |

| Class | Glycosylmonoacylglycerol | [3] |

Biological Activity: Anti-Ulcer and Cytoprotective Effects

Studies on ginger extracts containing these glycolipids have shown significant gastroprotective effects, which are attributed to a variety of mechanisms, including anti-inflammatory and antioxidant actions.[5][6] The cytoprotective effect of ginger extracts is thought to involve the modulation of prostaglandins, which are key mediators of gastric mucosal defense.[7][8]

Table 2: Reported Biological Activities of Gingerglycolipids and Related Ginger Constituents

| Compound/Extract | Biological Activity | Model | Key Findings | Reference |

| Gingerglycolipids A, B, & C | Anti-ulcer | HCl/ethanol-induced gastric lesions in rats | Potent anti-ulcer activity observed. | [4] |

| Ethanol Extract of Ginger | Anti-ulcerogenic | Indomethacin-induced gastric ulcer in rats | Significant reduction in gastric erosion. | [5][9] |

| Steamed Ginger Extract | Anti-ulcer | Ethanol/HCl-induced gastric mucosal injury in rats | Attenuated oxidative stress and inflammatory responses. | [10] |

| Zingerone (a ginger constituent) | Gastroprotective | Ethanol-induced gastric ulcers in rats | Decreased lipid peroxidation and prevented the decrease of nitric oxide. | [7] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a reconstruction based on the abstract of the original discovery paper by Yoshikawa et al. (1994) and general methods for the isolation of natural products. The exact details from the full-text publication were not accessible.

Objective: To isolate and purify this compound from the dried rhizomes of Zingiber officinale.

Materials and Reagents:

-

Dried, powdered rhizomes of Zingiber officinale

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical standards (if available)

Methodology:

-

Extraction:

-

The dried and powdered ginger rhizomes are subjected to exhaustive extraction with methanol.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water and partitioned successively with chloroform.

-

The chloroform-soluble fraction, which is expected to contain the less polar glycolipids, is collected.

-

-

Column Chromatography:

-

The chloroform-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the gingerglycolipids.

-

-

Further Purification:

-

Fractions enriched with this compound are pooled and subjected to further purification using repeated column chromatography or preparative HPLC until a pure compound is obtained.

-

-

Structural Elucidation:

-

The structure of the isolated this compound is determined using spectroscopic methods, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

-

Caption: Generalized workflow for the isolation and characterization of this compound.

Putative Signaling Pathway in Gastroprotection

While the specific molecular targets of this compound have not been definitively elucidated, its anti-ulcer activity, in the context of the known mechanisms of ginger extracts, suggests a plausible involvement in the modulation of inflammatory and cytoprotective pathways. A likely mechanism is the enhancement of mucosal defense through the prostaglandin pathway and the inhibition of pro-inflammatory signaling cascades such as NF-κB.

Ethanol-induced gastric injury is known to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and inflammation, characterized by the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Prostaglandin E₂ (PGE₂) is a key cytoprotective agent in the gastric mucosa, promoting mucus and bicarbonate secretion and maintaining mucosal blood flow.

It is hypothesized that this compound may exert its gastroprotective effects by:

-

Enhancing Prostaglandin E₂ (PGE₂) Synthesis: This would bolster the natural defense mechanisms of the gastric mucosa.

-

Inhibiting the NF-κB Pathway: This would lead to a reduction in the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response to gastric insults.

Caption: Putative signaling pathway for the gastroprotective effects of this compound.

Future Directions

While the initial discovery of this compound highlighted its potential as an anti-ulcer agent, further research is required to fully elucidate its therapeutic value. Key areas for future investigation include:

-

Quantitative Analysis: Development of validated analytical methods to quantify the content of this compound in different ginger varieties and commercial products.

-

Pharmacological Studies: In-depth studies to determine the dose-response relationship, efficacy, and safety of purified this compound in various models of gastrointestinal disorders.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

-

Synergistic Effects: Investigation of the potential synergistic effects of this compound with other bioactive compounds in ginger.

Conclusion

This compound is a promising bioactive compound from Zingiber officinale with demonstrated anti-ulcer potential. Its discovery has opened avenues for further research into the gastroprotective effects of ginger and its constituents. The information provided in this technical guide serves as a foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this natural product. Further studies are warranted to fully unlock the potential of this compound in the prevention and treatment of gastric ulcers and other inflammatory conditions.

References

- 1. Protective effects of prostaglandins against gastric mucosal damage: current knowledge and proposed mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alternative Therapies: Ginger [chiro.org]

- 4. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stomachic principles in ginger. III. An anti-ulcer principle, 6-gingesulfonic acid, and three monoacyldigalactosylglycerols, gingerglycolipids A, B, and C, from Zingiberis Rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [researchworks.creighton.edu]

The Architecture of a Bioactive Molecule: A Technical Guide to the Biosynthesis of Gingerglycolipid A in Zingiber officinale

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid A, a monoacyldigalactosylglycerol found in the rhizomes of Zingiber officinale, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, whether through metabolic engineering of the plant or synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established mechanisms of galactolipid synthesis in plants. It details the key enzymatic steps, precursor molecules, and cellular locations involved in its formation. Furthermore, this document outlines detailed experimental protocols for the extraction, separation, and analysis of gingerglycolipids, providing a foundational methodology for researchers in the field. While quantitative data for the biosynthesis of this compound in Zingiber officinale is not currently available in the public domain, this guide offers a robust framework for future research and drug development endeavors.

Introduction

Zingiber officinale Roscoe, commonly known as ginger, is a globally significant spice and medicinal plant. Its rhizome is a rich source of various bioactive compounds, including the well-known gingerols and shogaols. Among the less-studied but potentially significant constituents are the gingerglycolipids, a class of glycosylglycerolipids. This compound, a monoacyldigalactosylglycerol, is a notable member of this class. Glycolipids in plants are integral components of cellular membranes, particularly in the plastids, and are involved in various physiological processes, including photosynthesis and stress responses. The unique structure of this compound, featuring a digalactosyl head group attached to a monoacylglycerol backbone, suggests potential roles in membrane stability and signaling, making its biosynthetic pathway a subject of significant interest for phytochemistry and drug discovery.

This guide will delineate the proposed biosynthetic pathway of this compound, based on the conserved pathways of galactolipid synthesis in the plant kingdom. It will also provide actionable experimental protocols to facilitate further research into this promising molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through a series of enzymatic reactions localized within the chloroplast and the endoplasmic reticulum (ER). The pathway can be broadly divided into two main stages: the synthesis of the diacylglycerol (DAG) backbone and the subsequent glycosylation steps.

Synthesis of the Diacylglycerol (DAG) Precursor

The DAG backbone of this compound can be synthesized via two primary pathways in plant cells: the prokaryotic and the eukaryotic pathways.

-

Prokaryotic Pathway: This pathway is entirely localized within the plastids. It begins with the acylation of glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA) and subsequently phosphatidic acid (PA). The dephosphorylation of PA by a phosphatidic acid phosphatase (PAP) yields DAG.

-

Eukaryotic Pathway: This pathway involves the ER. PA is synthesized in the ER and can be used to produce phospholipids such as phosphatidylcholine (PC). DAG can then be generated from PC and imported back into the plastid.

The specific fatty acid composition of the DAG precursor will determine the final acyl chain of this compound.

Glycosylation of Diacylglycerol

The sequential addition of two galactose units to the DAG backbone is the defining feature of this compound biosynthesis. This process is catalyzed by specific galactosyltransferases located in the chloroplast envelope.

-

Formation of Monogalactosyldiacylglycerol (MGDG): The first galactosylation step involves the transfer of a galactose moiety from UDP-galactose to DAG. This reaction is catalyzed by MGDG synthase (MGD) , a key enzyme in galactolipid biosynthesis. In plants like Arabidopsis thaliana, MGDG synthases are encoded by a multigenic family with different isoforms (Type A and Type B) that exhibit distinct localization and regulation, with Type A enzymes being primarily responsible for MGDG synthesis in photosynthetic tissues.[1]

-

Formation of Digalactosyldiacylglycerol (DGDG): The second galactose unit is added to MGDG to form digalactosyldiacylglycerol (DGDG). This reaction is catalyzed by DGDG synthase (DGD) , which also utilizes UDP-galactose as the sugar donor.

It is important to note that this compound is a monoacyldigalactosylglycerol. This suggests that a subsequent deacylation step, catalyzed by a lipase, may occur to remove one of the fatty acyl chains from the DGDG molecule. The precise timing and enzyme responsible for this deacylation in the context of this compound biosynthesis in Zingiber officinale remain to be elucidated.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Zingiber officinale.

Quantitative Data

As of the time of this publication, specific quantitative data regarding the flux, enzyme kinetics, or pool sizes of intermediates in the this compound biosynthetic pathway in Zingiber officinale are not available in the scientific literature. The following tables are provided as templates for organizing such data as it becomes available through future research.

Table 1: Putative Enzyme Activities in this compound Biosynthesis

| Enzyme | Substrate(s) | Product | Cellular Location (Predicted) | Specific Activity (Unit/mg protein) | Km (µM) | Vmax (Unit/mg protein) |

| GPAT | Glycerol-3-Phosphate, Acyl-ACP/CoA | Lysophosphatidic Acid | Plastid | Data not available | Data not available | Data not available |

| LPAAT | Lysophosphatidic Acid, Acyl-ACP/CoA | Phosphatidic Acid | Plastid | Data not available | Data not available | Data not available |

| PAP | Phosphatidic Acid | Diacylglycerol | Plastid | Data not available | Data not available | Data not available |

| MGDG Synthase (MGD) | Diacylglycerol, UDP-Galactose | Monogalactosyldiacylglycerol | Plastid Envelope | Data not available | Data not available | Data not available |

| DGDG Synthase (DGD) | Monogalactosyldiacylglycerol, UDP-Galactose | Digalactosyldiacylglycerol | Plastid Envelope | Data not available | Data not available | Data not available |

| Lipase | Digalactosyldiacylglycerol | This compound | Unknown | Data not available | Data not available | Data not available |

Table 2: Concentration of Intermediates in Zingiber officinale Rhizome

| Intermediate | Concentration (nmol/g fresh weight) |

| Glycerol-3-Phosphate | Data not available |

| Phosphatidic Acid | Data not available |

| Diacylglycerol | Data not available |

| Monogalactosyldiacylglycerol | Data not available |

| Digalactosyldiacylglycerol | Data not available |

| This compound | Data not available |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of plant glycolipids and can be applied to the study of this compound in Zingiber officinale.

Protocol for Extraction of Glycolipids from Ginger Rhizome

This protocol is based on the widely used Bligh and Dyer method, modified for plant tissues.

Materials:

-

Fresh ginger rhizome

-

Mortar and pestle

-

Liquid nitrogen

-

Chloroform

-

Methanol

-

0.9% (w/v) NaCl solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Weigh approximately 1 g of fresh ginger rhizome and freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a glass centrifuge tube.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new tube.

-

Re-extract the upper aqueous phase and the solid interface with 2 mL of chloroform. Vortex and centrifuge as before.

-

Combine the chloroform phases.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

Caption: Workflow for the extraction of glycolipids from ginger rhizome.

Protocol for Separation and Analysis of Gingerglycolipids by HPLC-MS

This protocol provides a general framework for the analysis of galactolipids using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

HPLC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 43 |

| 2.1 | 50 |

| 12.0 | 54 |

| 12.1 | 70 |

| 18.0 | 99 |

| 20.0 | 40 |

| 25.0 | 40 |

Mass Spectrometry Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 40 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

Scan Range: m/z 100-1500

Procedure:

-

Inject 1-5 µL of the resuspended lipid extract into the HPLC-MS system.

-

Acquire data in both full scan mode and data-dependent MS/MS mode to identify parent ions and obtain fragmentation patterns for structural elucidation.

-

Identify this compound based on its accurate mass and characteristic fragmentation pattern (loss of galactose units).

Caption: General workflow for HPLC-MS analysis of gingerglycolipids.

Conclusion and Future Directions

This technical guide has outlined the putative biosynthetic pathway of this compound in Zingiber officinale, drawing parallels with the well-characterized galactolipid synthesis pathways in model plants. While the core enzymatic machinery, including MGDG and DGDG synthases, is likely conserved, the specific isoforms, their regulation, and the precise mechanism leading to the monoacyl structure of this compound in ginger remain to be elucidated. The provided experimental protocols offer a starting point for researchers to investigate these unknowns.

Future research should focus on:

-

Transcriptomic and Proteomic Analyses: Identifying and characterizing the genes and enzymes involved in galactolipid biosynthesis in Zingiber officinale.

-

Metabolic Labeling Studies: Using labeled precursors (e.g., 13C-glucose, 14C-acetate) to trace the flow of carbon through the biosynthetic pathway and quantify fluxes.

-

Enzyme Assays: Recombinantly expressing and characterizing the kinetic properties of ginger MGDG and DGDG synthases.

-

Quantitative Lipidomics: Developing and validating methods for the absolute quantification of this compound and its precursors in different tissues and under various physiological conditions.

A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant lipid metabolism but also pave the way for its potential exploitation in the pharmaceutical and nutraceutical industries.

References

The Enigmatic Bioactivity of Gingerglycolipid A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale Roscoe), a globally recognized spice and traditional medicine, is a rich source of diverse bioactive compounds. While the pharmacological properties of gingerols and shogaols are well-documented, other constituents remain less explored. Among these are the gingerglycolipids, a class of monoacyldigalactosylglycerols. This technical guide focuses on Gingerglycolipid A, a specific glycolipid isolated from ginger rhizomes. Despite its discovery decades ago, definitive biological activity data for this compound remains scarce in publicly accessible literature. This document aims to provide a comprehensive overview of its discovery, chemical properties, and the context of its potential bioactivity based on related compounds and co-isolated molecules. Furthermore, it will detail relevant experimental protocols and plausible signaling pathways, offering a foundational resource for future research and drug development endeavors.

Discovery and Chemical Profile of this compound

This compound was first isolated from the dried rhizome of Zingiber officinale cultivated in Taiwan.[1][2] It was identified along with two other related compounds, Gingerglycolipid B and Gingerglycolipid C, and a potent anti-ulcer principle, 6-gingesulfonic acid.[1][2]

Chemically, this compound is a monoacyldigalactosylglycerol.[1][2] Its structure consists of a glycerol backbone linked to two galactose units and a single fatty acid chain. The systematic IUPAC name for this compound is [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₆O₁₄ | --INVALID-LINK--[3] |

| Molecular Weight | 676.8 g/mol | --INVALID-LINK--[3] |

| CAS Number | 145937-22-0 | --INVALID-LINK--[3] |

| Class | Glycosylmonoacylglycerol | --INVALID-LINK--[3] |

Biological Activity: An Unresolved Question

While this compound was isolated in a study screening for anti-ulcer principles, the primary activity was attributed to the co-isolated compound, 6-gingesulfonic acid, which demonstrated potent effects in a hydrochloric acid/ethanol-induced gastric lesion model in rats.[1][2] The available abstracts from the original isolation studies do not specify whether this compound was tested for its own biological activity.

However, the broader class of galactosylglycerol derivatives has been reported to exhibit various biological effects, including anti-inflammatory and anti-ulcer activities. This suggests that this compound may possess similar properties that warrant further investigation. The general anti-inflammatory properties of ginger are well-established and are known to involve the inhibition of prostaglandin and leukotriene biosynthesis.

Experimental Protocols: Investigating Anti-Ulcer Activity

The HCl/ethanol-induced gastric ulcer model in rats is a standard and widely used method for evaluating the gastroprotective effects of test compounds. This model is relevant to this compound as it was the basis for the research that led to its discovery.

Detailed Methodology for HCl/Ethanol-Induced Gastric Lesions in Rats

This protocol is a synthesized representation based on common practices in the field.[4][5][6]

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats (150-200g).

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

-

Housing: Housed in cages with a 12-hour light/dark cycle.

2. Experimental Groups:

-

Group 1 (Normal Control): Receives the vehicle (e.g., 1% Tween 80 in distilled water) orally.

-

Group 2 (Ulcer Control): Receives the vehicle orally, followed by the ulcer-inducing agent.

-

Group 3 (Positive Control): Receives a known anti-ulcer drug (e.g., ranitidine or omeprazole) at a standard dose, followed by the ulcer-inducing agent.

-

Group 4 onwards (Test Groups): Receive varying doses of the test compound (e.g., this compound) orally, followed by the ulcer-inducing agent.

3. Induction of Gastric Ulcers:

-

Fasting: Rats are fasted for 24 hours before the experiment, with continued access to water.

-

Dosing: The test compound, positive control, or vehicle is administered orally by gavage.

-

Ulcerogen Administration: One hour after dosing, 1.5 mL of an ulcer-inducing solution (e.g., 150 mM HCl in 60% ethanol) is administered orally to all groups except the normal control.[5]

4. Evaluation of Gastric Lesions:

-

Sacrifice: One hour after the administration of the ulcerogen, the rats are euthanized by a humane method (e.g., cervical dislocation under anesthesia).[5]

-

Stomach Excision: The stomach is immediately excised and opened along the greater curvature.

-

Lesion Assessment: The stomach is gently rinsed with saline to remove gastric contents. The gastric mucosa is then examined for lesions, which appear as elongated hemorrhagic bands.

-

Ulcer Index Calculation: The length and width of each lesion are measured, and the ulcer index can be calculated based on a scoring system or by measuring the total area of the lesions.

5. Biochemical and Histopathological Analysis:

-

Gastric Content Analysis: The gastric juice can be collected to measure volume, pH, and total acidity.

-

Tissue Homogenate Preparation: A portion of the gastric tissue can be homogenized to measure levels of inflammatory mediators (e.g., prostaglandins, cytokines) and antioxidant enzymes (e.g., SOD, catalase).

-

Histopathology: A section of the stomach tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of the mucosal damage.[4]

Experimental Workflow Diagram

Experimental workflow for the HCl/ethanol-induced gastric ulcer model in rats.

Plausible Signaling Pathways in Gastroprotection

Although the specific mechanism of action for this compound is unknown, the gastroprotective effects of many natural compounds, including other constituents of ginger, involve the modulation of key signaling pathways related to inflammation and mucosal defense.

A plausible, yet hypothetical, mechanism for a gastroprotective agent could involve the inhibition of pro-inflammatory pathways and the enhancement of mucosal protective factors. One of the central pathways in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. While some prostaglandins are pro-inflammatory, others, like PGE₂, are crucial for maintaining the integrity of the gastric mucosa.

Hypothetical Signaling Pathway Diagram

Hypothetical signaling pathways in gastroprotection and potential points of intervention.

Quantitative Data Summary

As of the latest literature review, there is no specific quantitative data available for the biological activity of this compound. The primary study that isolated this compound reported quantitative data for the anti-ulcer activity of a co-isolated compound, 6-gingesulfonic acid.

Table 2: Anti-Ulcer Activity of Compounds Co-isolated with this compound

| Compound | Dose | Animal Model | Ulcer Inhibition (%) | Reference |

| 6-Gingesulfonic Acid | Data not available in abstract | HCl/Ethanol-induced gastric lesions in rats | Potent activity reported | Yoshikawa et al., 1992 & 1994[1][2] |

| 6-Gingerol | Data not available in abstract | HCl/Ethanol-induced gastric lesions in rats | Less potent than 6-gingesulfonic acid | Yoshikawa et al., 1994[2] |

| 6-Shogaol | Data not available in abstract | HCl/Ethanol-induced gastric lesions in rats | Less potent than 6-gingesulfonic acid | Yoshikawa et al., 1994[2] |

Note: The lack of specific dosage and percentage of inhibition in the available abstracts prevents a more detailed quantitative comparison.

Conclusion and Future Directions

This compound remains a molecule of interest due to its origin in a medicinally important plant and its chemical classification as a galactosylglycerol, a group of compounds known to possess biological activities. However, a significant knowledge gap exists regarding its specific pharmacological effects. The original context of its discovery points towards a potential role in gastroprotection, but this has yet to be experimentally verified.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for biological testing.

-

In Vitro and In Vivo Screening: Systematic evaluation of the anti-ulcer, anti-inflammatory, and other potential biological activities of purified this compound using established assays.

-

Mechanism of Action Studies: If activity is confirmed, elucidation of the underlying molecular mechanisms and signaling pathways.

-

Structure-Activity Relationship Studies: Comparison of the activity of this compound with Gingerglycolipids B and C to understand the role of the fatty acid chain in its biological effects.

This whitepaper serves as a call to the scientific community to further investigate the potential of this compound. A thorough characterization of its biological activities could unveil a novel therapeutic agent from a well-known natural source.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C33H56O14 | CID 10349562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gastroprotective effect of cirsilineol against hydrochloric acid/ethanol-induced gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2.2. Induction of gastric ulcers [bio-protocol.org]

The Therapeutic Potential of Gingerglycolipid A: A Technical Whitepaper for Drug Development Professionals

An In-depth Exploration of a Promising Natural Compound for Gastric Health

Gingerglycolipid A, a monoacyldigalactosylglycerol isolated from the rhizomes of Zingiber officinale, has emerged as a molecule of interest for its potential therapeutic applications, particularly in the realm of gastric protection. This technical guide synthesizes the available scientific evidence on this compound, presenting its known biological activities, plausible mechanisms of action, and the experimental frameworks used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this natural compound.

Chemical Identity and Structure

This compound is a glycolipid, a class of lipids with a carbohydrate attached by a glycosidic bond. Its structure consists of a glycerol backbone esterified with a fatty acid and linked to a disaccharide, galactose. The precise chemical structure is crucial for its biological activity and interaction with cellular targets.

Therapeutic Potential: Anti-Ulcerogenic Activity

The primary therapeutic use of this compound identified in scientific literature is its anti-ulcerogenic activity. Studies have demonstrated its protective effects against chemically induced gastric lesions in preclinical models.

Evidence from In Vivo Studies

Research has shown that this compound exhibits protective effects in a rat model of hydrochloric acid (HCl)/ethanol-induced gastric ulcers.[1][2] This model is a standard for evaluating the efficacy of anti-ulcer agents, as it mimics the damage caused by the breakdown of the gastric mucosal barrier. While the initial studies confirmed this activity, detailed dose-response data and comparative efficacy with standard drugs are not yet extensively documented.

Table 1: Summary of In Vivo Anti-Ulcer Activity of this compound

| Animal Model | Induction Agent | Observed Effect | Reference |

| Rat | HCl/Ethanol | Protection against gastric lesions | [1][2] |

Postulated Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, its anti-ulcer activity is likely attributable to a combination of cytoprotective, antioxidant, and anti-inflammatory mechanisms, similar to other gastroprotective compounds and the broader effects of ginger extract.[3][4]

Cytoprotection and Mucosal Barrier Enhancement

The HCl/ethanol-induced ulcer model primarily involves the disruption of the gastric mucosal barrier.[5][6] It is hypothesized that this compound may exert its protective effect by strengthening this barrier. Potential mechanisms include:

-

Stimulation of Mucus and Bicarbonate Secretion: These form the first line of defense against gastric acid.

-

Maintenance of Mucosal Blood Flow: Adequate blood flow is essential for delivering oxygen and nutrients to the gastric mucosa and removing toxic substances.[7]

-

Prostaglandin Synthesis: Prostaglandins play a crucial role in gastric cytoprotection by inhibiting acid secretion and stimulating mucus and bicarbonate production.[8]

Antioxidant Activity

Oxidative stress is a significant contributor to the pathogenesis of gastric ulcers.[9] The administration of ethanol is known to generate reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[10] While direct evidence for this compound's antioxidant activity is pending, many natural compounds from ginger are known for their potent antioxidant properties.[3][11][12] This suggests that this compound may contribute to gastric protection by scavenging free radicals and upregulating endogenous antioxidant enzymes.

Anti-inflammatory Action

Inflammation is a key component of gastric ulcer formation and delayed healing.[13] The recruitment of inflammatory cells and the release of pro-inflammatory cytokines can exacerbate mucosal damage.[4] Ginger and its constituents are well-documented for their anti-inflammatory effects, often through the inhibition of pathways like NF-κB and the reduction of pro-inflammatory mediators.[11][14] It is plausible that this compound shares these anti-inflammatory properties, thereby contributing to its anti-ulcer effects.

Diagram 1: Postulated Signaling Pathways in the Gastroprotective Effect of this compound

Caption: Postulated mechanisms of this compound's anti-ulcer activity.

Experimental Protocols

For researchers interested in validating and expanding upon the existing findings, the following experimental protocols are provided based on established methodologies.

Isolation of this compound

A detailed protocol for the isolation of this compound would typically involve solvent extraction of dried ginger rhizomes followed by multiple chromatographic steps to purify the compound.[15][16][17]

Diagram 2: General Workflow for the Isolation of this compound

Caption: A generalized workflow for isolating this compound from ginger.

HCl/Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used and reproducible model for screening anti-ulcer agents.[5][6][9]

Experimental Design:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to standard pellet diet and water.

-

Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.

-

Grouping:

-

Group 1: Normal Control (Vehicle)

-

Group 2: Ulcer Control (Vehicle + Ulcer Induction)

-

Group 3: Positive Control (e.g., Omeprazole) + Ulcer Induction

-

Group 4-n: Test Groups (Different doses of this compound) + Ulcer Induction

-

-

Dosing: The test compound or vehicle is administered orally 30-60 minutes before ulcer induction.

-

Ulcer Induction: 1 ml of a solution of 150 mM HCl in 60% ethanol is administered orally.

-

Sacrifice and Evaluation: Animals are sacrificed 1 hour after ulcer induction. The stomachs are removed, opened along the greater curvature, and washed with saline.

-

Ulcer Index Determination: The stomach is examined for lesions. The ulcer index can be calculated based on the number and severity of the lesions.

-

Biochemical and Histological Analysis: Gastric tissue can be collected for the analysis of oxidative stress markers (e.g., MDA, SOD, GPx), inflammatory markers (e.g., MPO, cytokines), and for histopathological examination.

Diagram 3: Experimental Workflow for the HCl/Ethanol-Induced Gastric Ulcer Model

Caption: Workflow for evaluating anti-ulcer activity in a rat model.

Future Directions and Opportunities

The preliminary findings on this compound are promising, but further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

Dose-response studies: To establish the optimal therapeutic dose and efficacy.

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy in other ulcer models: To assess its protective effects against ulcers induced by other agents like NSAIDs or H. pylori.

-

Pharmacokinetic and toxicological studies: To evaluate its absorption, distribution, metabolism, excretion, and safety profile.

-

Synergistic effects: To investigate potential synergistic interactions with other anti-ulcer drugs.

Conclusion

This compound represents a promising natural compound with demonstrated anti-ulcerogenic properties in preclinical models. Its potential to act through multiple mechanisms, including cytoprotection, antioxidant, and anti-inflammatory effects, makes it an attractive candidate for further drug development. This technical guide provides a foundational overview for researchers and industry professionals to build upon in their efforts to translate this natural product into a novel therapeutic agent for gastric disorders.

References

- 1. Stomachic principles in ginger. III. An anti-ulcer principle, 6-gingesulfonic acid, and three monoacyldigalactosylglycerols, gingerglycolipids A, B, and C, from Zingiberis Rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Gingesulfonic acid, a new anti-ulcer principle, and gingerglycolipids A, B, and C, three new monoacyldigalactosylglycerols, from zingiberis rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical review of Ginger's (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiulcer Activity of Steamed Ginger Extract against Ethanol/HCl-Induced Gastric Mucosal Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kjpp.net [kjpp.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of gastric mucosal injury and protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of prostaglandins in gastroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Effects of Anwulignan against HCl/Ethanol-Induced Acute Gastric Ulcer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Oxidative and Anti-Inflammatory Effects of Ginger in Health and Physical Activity: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Properties of Tropical Ginger Compound May Block Inflammation | Technology Networks [technologynetworks.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. vup.sk [vup.sk]

- 17. jchr.org [jchr.org]

The Enigmatic Role of Gingerglycolipid A in Plant Metabolism: A Technical Guide and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid A, a monoacyldigalactosyl glycerol found in Zingiber officinale (ginger) and other plant species, represents a fascinating yet largely unexplored area of plant biochemistry.[1][2] While the broader class of glyceroglycolipids is known to be integral to plant metabolism, playing critical roles in photosynthesis, membrane stability, and stress responses, the specific functions of this compound remain elusive. This technical guide provides a comprehensive overview of the current, limited knowledge of this compound, places it within the broader context of plant glyceroglycolipid metabolism, and outlines a roadmap for future research to elucidate its precise role. The significant gap in quantitative data and detailed experimental protocols underscores the nascent stage of research in this specific area, presenting a compelling opportunity for novel discoveries.

Introduction to this compound

This compound is a galactosylglycerol derivative, a type of glyceroglycolipid.[1] Its structure consists of a glycerol backbone, a fatty acid chain, and a disaccharide head group composed of two galactose units.[1][3] While its presence has been confirmed in ginger and a few other plant species, the scientific literature lacks in-depth studies on its biosynthesis, catabolism, and physiological functions within the plant.[1][2]

The Broader Context: Glyceroglycolipids in Plant Metabolism

Glyceroglycolipids are the most abundant lipids in the chloroplasts of plants, where they are essential components of the photosynthetic membranes (thylakoids).[4] They are broadly categorized into monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG). The ratio of these two lipids is crucial for maintaining the structural integrity and fluidity of the thylakoid membrane, which is vital for efficient photosynthesis.[5]

Beyond their structural role, plant glycolipids are involved in:

-

Phosphate Limitation Response: Under phosphate-deficient conditions, plants increase the synthesis of glycolipids to substitute for phospholipids in cellular membranes, thereby conserving phosphate for essential processes like nucleic acid synthesis.[4][5]

-

Cell Signaling: Certain glycolipids or their derivatives can act as signaling molecules in plant defense pathways and responses to abiotic stress.

-

Cell Recognition: The carbohydrate moieties of glycolipids, exposed on the cell surface, can participate in cell-to-cell recognition and interaction with the extracellular environment.[6]

Quantitative Data: A Notable Absence

A thorough review of existing scientific literature reveals a significant lack of quantitative data specifically for this compound's role in plant metabolism. To provide a framework for future research, the following table summarizes the types of quantitative data that are crucial to collect for understanding the function of this and other plant glycolipids.

| Parameter | Significance | Potential Experimental Approach |

| Concentration in different tissues (root, stem, leaf, flower) | Indicates tissue-specific roles and potential sites of synthesis or accumulation. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Subcellular localization (chloroplast, plasma membrane, etc.) | Provides clues about its primary function (e.g., photosynthesis, signaling). | Immunogold electron microscopy with a specific antibody, or subcellular fractionation followed by LC-MS. |

| Changes in concentration under stress conditions (drought, salinity, pathogen attack) | Elucidates its potential involvement in stress response pathways. | Comparative lipidomics (LC-MS) of control vs. stressed plants. |

| Enzyme kinetics for biosynthetic and catabolic enzymes | Defines the regulation of its metabolic pathways. | In vitro enzyme assays with purified enzymes and radiolabeled substrates. |

Experimental Protocols: A Roadmap for Investigation

While specific protocols for this compound are not available, the following outlines a general workflow for its extraction, analysis, and functional characterization, adapted from established methods for plant glycolipids.[7][8]

General Protocol for Glycolipid Extraction and Analysis

-

Homogenization: Plant tissue is homogenized in a chloroform:methanol:water solvent system to extract total lipids.[7][8]

-

Phase Separation: The mixture is centrifuged to separate the lipid-containing organic phase from the aqueous phase.

-

Saponification (Optional): To remove glycerolipids and enrich for glycosphingolipids, a mild alkaline hydrolysis (saponification) can be performed.[7][8]

-

Solid-Phase Extraction (SPE): The crude lipid extract is passed through an SPE cartridge to separate neutral and acidic glycolipids.

-

Analysis by LC-MS/MS: The purified glycolipid fractions are analyzed by Liquid Chromatography-Tandem Mass Spectrometry to identify and quantify individual glycolipid species, including this compound.

Visualizing the Path Forward: Conceptual Diagrams

The following diagrams, rendered in Graphviz DOT language, provide a conceptual framework for understanding the biosynthesis of glyceroglycolipids and a potential workflow for investigating the function of this compound.

Caption: Generalized biosynthesis pathway of major glyceroglycolipids in plants, with a hypothetical branch for this compound synthesis from the central intermediate, Diacylglycerol.

Caption: A proposed experimental workflow for the functional elucidation of this compound in plant metabolism.

Future Directions and Conclusion

The study of this compound is at a frontier of plant lipidomics. The lack of specific data presents a significant opportunity for researchers. Future investigations should focus on:

-

Developing specific analytical standards and antibodies for accurate quantification and localization of this compound.

-

Identifying the biosynthetic genes responsible for its production in ginger and other plants. This could be achieved through a combination of transcriptomics and genetic screening.

-

Utilizing gene editing technologies such as CRISPR/Cas9 to create knockout or overexpressing plant lines to study the functional consequences of altered this compound levels.

-

Investigating its potential role in plant defense and stress signaling, given the known bioactivities of other ginger compounds.

References

- 1. This compound | C33H56O14 | CID 10349562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound this compound (FDB020975) - FooDB [foodb.ca]

- 4. Structure and function of glycoglycerolipids in plants and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycolipid - Wikipedia [en.wikipedia.org]

- 7. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 8. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gingerglycolipid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physico-chemical properties, experimental protocols, and known biological activities of Gingerglycolipid A, a monoacyldigalactosyl glycerol found in ginger (Zingiber officinale) and other plant species.[1][2]

Core Physico-chemical Properties

This compound is a galactosylglycerol derivative belonging to the class of organic compounds known as glycosylmonoacylglycerols.[1][3][4] These are characterized by a glycerol backbone with one fatty acyl chain attached via an ester linkage and a glycosyl group.[3][4] The data presented below has been compiled from various chemical databases and suppliers.

Quantitative Data Summary

All available quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₅₆O₁₄ | [1][2][5][6] |

| Molecular Weight | 676.79 g/mol (also reported as 676.797 g/mol and 676.8 g/mol ) | [1][2][5][6][7] |

| Monoisotopic Mass | 676.36700646 Da | [1][8] |

| CAS Number | 145937-22-0 | [1][2][5][6] |

| IUPAC Name | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | [1] |

| Synonyms | 1-(9Z,12Z,15Z-octadecatrienoy)l-3-O-(6'-O-alpha-D-galactosyl-beta-D-galactosyl)-sn-glycerol, 3'-O-linolenoylglyceryl 6-O-galactopyranosyl-galactopyranoside | [1] |

| Predicted Water Solubility | 4.72 mg/L @ 25 °C (est.), 0.18 g/L (ALOGPS) | [3][7] |

| Predicted Relative Density | 1.29 g/cm³ | [5] |

| Purity | 95%~99% (as supplied by vendors) | [6] |

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published, a general workflow for its extraction, isolation, and identification can be constructed based on standard methodologies for purifying glycolipids from plant sources.[9][10]

Generalized Isolation and Purification Workflow

The isolation of this compound from its botanical source, such as ginger rhizome, typically involves solvent extraction followed by multi-step chromatographic purification.

-

Extraction : The dried and powdered plant material is subjected to extraction, often using a polar solvent like methanol or an ethanol/water mixture, sometimes facilitated by ultrasonication to enhance efficiency.[9]

-

Solvent Partitioning : The crude extract is then partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity. The glycolipids are concentrated in the more polar organic phase.[10]

-

Chromatographic Purification : The resulting fraction is subjected to one or more chromatographic techniques for further purification.

-

Structural Identification : The final purified compound is identified and characterized using spectroscopic methods.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure, including the stereochemistry of the sugar moieties and the position of the fatty acid chain.[6]

-

Biological Activities and Signaling Pathways

Constituents from ginger, including its various lipids and phenolic compounds, are known to possess a range of biological activities, such as anti-inflammatory, antioxidant, and anti-tumor effects.[11][12][13] While research specifically on this compound is limited, studies on related ginger compounds provide insight into potential mechanisms of action.

Anti-Inflammatory Activity

A key anti-inflammatory mechanism of ginger constituents involves the modulation of arachidonic acid metabolism.[14] Phenylpropanoids from ginger have been shown to directly inhibit cytosolic phospholipase A₂ (cPLA₂) and calcium-independent phospholipase A₂ (iPLA₂).[14] These enzymes are critical for releasing arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.

The inhibition of these phospholipases leads to:

-

Reduced Pro-inflammatory Mediator Production : Attenuation of prostaglandin (e.g., PGE₂) and thromboxane release.[14]

-

Inhibition of IL-1β Secretion : The maturation and secretion of the potent pro-inflammatory cytokine IL-1β from monocytes are inhibited.[14]

This dual action on key inflammatory pathways highlights a significant mechanism by which ginger-derived compounds, potentially including this compound, exert their anti-inflammatory effects.

References

- 1. This compound | C33H56O14 | CID 10349562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0041093) [hmdb.ca]

- 4. Showing Compound this compound (FDB020975) - FooDB [foodb.ca]

- 5. This compound | TargetMol [targetmol.com]

- 6. CAS 145937-22-0 | this compound [phytopurify.com]

- 7. This compound, 145937-22-0 [thegoodscentscompany.com]

- 8. Human Metabolome Database: Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0041093) [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Nutritional implications of ginger: chemistry, biological activities and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. itjfs.com [itjfs.com]

- 14. Ginger phenylpropanoids inhibit IL-1beta and prostanoid secretion and disrupt arachidonate-phospholipid remodeling by targeting phospholipases A2 [boris-portal.unibe.ch]

Gingerglycolipid A: A Technical Guide for Researchers

CAS Number: 145937-22-0

This technical guide provides an in-depth overview of Gingerglycolipid A, a naturally occurring monoacyldigalactosylglycerol found in ginger (Zingiber officinale). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, isolation, biological activities, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a galactosylglycerol derivative with the molecular formula C₃₃H₅₆O₁₄ and a molecular weight of 676.797 g/mol .[1][2] Its structure consists of a glycerol backbone linked to two galactose units and a linolenoyl fatty acid chain.[3]

| Property | Value | Source |

| CAS Number | 145937-22-0 | [1][2] |

| Molecular Formula | C₃₃H₅₆O₁₄ | [1][2] |

| Molecular Weight | 676.797 g/mol | [1][2] |

| Synonyms | 3'-O-linolenoylglyceryl 6-O-galactopyranosyl-galactopyranoside | [3] |

| Class | Glycosylmonoacylglycerol | [4][5] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the methodology described by Yoshikawa et al. (1994) in their study on the stomachic principles of Zingiberis Rhizoma.[4]

1. Extraction:

- The dried rhizomes of Zingiber officinale are pulverized and extracted with methanol (MeOH) at room temperature.

- The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with diethyl ether (Et₂O) and then n-butanol (n-BuOH).

- The n-BuOH-soluble fraction, which contains the crude glycolipids, is collected.

3. Column Chromatography:

- The n-BuOH-soluble fraction is subjected to silica gel column chromatography.

- The column is eluted with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH).

- Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

- Fractions containing this compound are combined and further purified by repeated silica gel and reversed-phase (ODS) column chromatography.

- Elution with a CHCl₃-MeOH-H₂O solvent system is typically used for final purification.

5. Characterization:

- The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

start [label="Dried Ginger Rhizome"];

extraction [label="Methanol Extraction"];

partitioning [label="Solvent Partitioning\n(Et2O, n-BuOH)"];

silica_gel [label="Silica Gel Column\nChromatography"];

further_purification [label="Repeated Silica Gel &\nReversed-Phase Chromatography"];

characterization [label="Structural Characterization\n(NMR, MS)"];

end [label="Purified this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> extraction;

extraction -> partitioning;

partitioning -> silica_gel;

silica_gel -> further_purification;

further_purification -> characterization;

characterization -> end;

}

Biological Activity

Anti-ulcer Activity

The primary reported biological activity of this compound is its anti-ulcer effect.[4] In the initial study by Yoshikawa et al. (1994), a fraction containing Gingerglycolipids A, B, and C was found to have a significant protective effect against HCl/ethanol-induced gastric lesions in rats.[1][4] While specific quantitative data for the isolated this compound is limited, the study laid the groundwork for understanding the gastroprotective effects of these compounds.

| Biological Activity | Model | Effect | Source |

| Anti-ulcer | HCl/ethanol-induced gastric lesions in rats | Protective effect | [1][4] |

Potential Signaling Pathways and Mechanism of Action

While direct studies on the specific signaling pathways modulated by this compound are not extensively available, its anti-inflammatory and anti-ulcer properties suggest a likely mechanism involving the inhibition of inflammatory mediators. Other bioactive compounds from ginger, such as gingerols and shogaols, have been shown to inhibit prostaglandin and leukotriene biosynthesis through the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

It is plausible that this compound shares a similar mechanism of action. The inhibition of COX and LOX enzymes would lead to a reduction in the production of pro-inflammatory prostaglandins (e.g., PGE₂) and leukotrienes, which are key mediators of inflammation and gastric mucosal damage.

Further research is required to definitively elucidate the specific molecular targets and signaling pathways of this compound and to quantify its biological activities. This technical guide serves as a foundational resource to encourage and support such investigations into the therapeutic potential of this natural compound.

References

- 1. Gingerglycolipid B | 88168-90-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Anti-Inflammatory Potential of Monogalactosyl Diacylglycerols and a Monoacylglycerol from the Edible Brown Seaweed Fucus spiralis Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Amazing and Mighty Ginger - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gingerglycolipid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid A, a monoacyldigalactosyl glycerol found in ginger (Zingiber officinale), is a molecule of growing interest within the scientific community. This technical guide provides a comprehensive overview of its molecular characteristics, experimental protocols for its study, and an exploration of its biological significance. The information is presented to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

Molecular Profile of this compound

This compound is a galactosylglycerol derivative with the molecular formula C33H56O14.[1][2] Its structure consists of a glycerol backbone esterified with a fatty acyl chain and linked to a digalactosyl moiety. Specifically, it is identified as 1-(9Z,12Z,15Z-octadecatrienoyl)-3-O-(6'-O-alpha-D-galactosyl-beta-D-galactosyl)-sn-glycerol.[2]

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C33H56O14 | [1][2] |

| Molecular Weight | 676.797 g/mol | [1] |

| Purity | 95% - 99% (Commercially available) | [1] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |

| Analysis Methods | HPLC-DAD, HPLC-ELSD | [1] |

Table 1: Physicochemical Data of this compound

Experimental Protocols

The isolation and structural elucidation of this compound are crucial for its further study. While the seminal work by Yoshikawa et al. (1994) provides the foundational methodology, this guide outlines the general experimental procedures based on established techniques for natural product chemistry.

Isolation of this compound from Zingiber officinale

The following workflow illustrates a typical procedure for the isolation of glycolipids from ginger rhizomes.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh or dried rhizomes of Zingiber officinale are homogenized and extracted with a mixture of polar and non-polar solvents, typically a chloroform/methanol solution, to efficiently extract lipids.

-

Partitioning: The crude extract is then partitioned, for example, with water, to separate the lipid-soluble components from water-soluble compounds.

-

Chromatography: The resulting lipid fraction is subjected to multiple rounds of chromatographic separation.

-

Silica Gel Column Chromatography: The crude lipid extract is first fractionated on a silica gel column using a solvent gradient (e.g., increasing polarity with a chloroform-methanol mixture) to separate different lipid classes.

-

Preparative HPLC: Fractions enriched with glycolipids are further purified using preparative high-performance liquid chromatography (HPLC) to isolate this compound.

-

Structural Elucidation

The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

2.2.1. Mass Spectrometry (MS)

-

Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

-

Protocol: The purified compound is dissolved in a suitable solvent and introduced into the mass spectrometer. For FAB-MS, a matrix such as glycerol is used.

-

Data Interpretation: The mass spectrum will reveal the molecular ion peak, confirming the molecular weight. Fragmentation patterns provide information about the structure, such as the loss of sugar moieties or the fatty acid chain.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: 1H-NMR and 13C-NMR are fundamental for elucidating the detailed structure. 2D-NMR experiments such as COSY, HMQC, and HMBC are used to establish connectivity between protons and carbons.

-

Protocol: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD) and analyzed in an NMR spectrometer.

-

Data Interpretation:

-

1H-NMR: Provides information on the number and chemical environment of protons. Signals corresponding to the glycerol backbone, the sugar rings, and the fatty acid chain can be identified.

-

13C-NMR: Reveals the number and types of carbon atoms.

-

2D-NMR: Allows for the precise assignment of all proton and carbon signals and confirms the linkage between the different structural components.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of isolated this compound. However, the broader context of ginger extract's known therapeutic effects, particularly its anti-inflammatory properties, suggests potential areas of investigation for this compound. Many compounds from ginger are known to modulate inflammatory pathways.

The following diagram illustrates a hypothetical signaling pathway that is a common target for anti-inflammatory compounds and represents a plausible area of investigation for this compound.

Caption: Hypothesized anti-inflammatory action via the NF-κB pathway.

Further research is warranted to determine the specific biological targets and mechanisms of action of this compound. Investigating its effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, would be a logical starting point for future studies. The development of in vitro and in vivo models to assess its efficacy and safety will be crucial for any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Gingerglycolipid A from Ginger Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) is a widely used spice and medicinal plant containing a plethora of bioactive compounds. Among these are the gingerglycolipids, a class of monoacyldigalactosylglycerols. Gingerglycolipid A, along with its related compounds B and C, was first isolated from Taiwanese ginger rhizomes and has demonstrated potential anti-ulcer activities.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are based on established principles of phytochemical extraction and chromatography for glycolipids.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₆O₁₄ | [3] |

| Molecular Weight | 676.8 g/mol | |

| IUPAC Name | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Class | Glycosylmonoacylglycerol | [4] |

Experimental Protocols

Part 1: Extraction of Crude Glycolipid Mixture from Ginger Rhizomes

This protocol outlines the initial extraction of a crude lipid fraction containing this compound from fresh ginger rhizomes.

Materials and Reagents:

-

Fresh ginger rhizomes (Zingiber officinale)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Distilled water (dH₂O)

-

Homogenizer/blender

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

Procedure:

-

Preparation of Ginger Rhizomes: Wash fresh ginger rhizomes thoroughly to remove any soil and debris. Pat dry and chop into small pieces.

-

Homogenization: Homogenize 1 kg of the chopped ginger rhizomes with a mixture of chloroform and methanol (1:2, v/v) in a blender to create a slurry.

-

Initial Extraction:

-

Transfer the slurry to a large flask and stir at room temperature for 24 hours.

-

Separate the solvent extract from the solid residue by filtration or centrifugation.

-

-

Solvent Partitioning:

-

To the solvent extract, add chloroform and distilled water to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

-

Mix thoroughly and allow the phases to separate in a separatory funnel.

-

Collect the lower chloroform layer, which contains the crude lipid extract.

-

-

Solvent Removal: Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous oleoresin.

-

Lyophilization: Freeze-dry the oleoresin to remove any residual water and obtain a crude lipid powder.

Part 2: Purification of this compound

This part of the protocol details the chromatographic separation of this compound from the crude lipid extract.

Materials and Reagents:

-

Crude lipid powder from Part 1

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol, acetone, hexane)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

HPLC grade solvents

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude lipid powder in a minimal amount of chloroform.

-

Pack a silica gel column with a suitable non-polar solvent like hexane.

-

Load the dissolved sample onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. For example:

-

100% Chloroform

-

Chloroform:Methanol (98:2, v/v)

-

Chloroform:Methanol (95:5, v/v)

-

Chloroform:Methanol (90:10, v/v)

-

Chloroform:Methanol (80:20, v/v)

-

100% Methanol

-

-

Collect fractions and monitor by TLC, visualizing with an appropriate stain (e.g., iodine vapor or ceric sulfate spray followed by heating).

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

-

Sephadex LH-20 Chromatography:

-

Dissolve the pooled fractions from the silica gel column in a small volume of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to separate compounds based on size and polarity.

-

Collect fractions and monitor by TLC to identify those enriched in this compound.

-

-

Preparative HPLC:

-

Further purify the this compound-enriched fractions using a preparative HPLC system with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

Quantitative Data

The following tables present exemplar quantitative data that may be obtained during the isolation and purification process. Note: These values are for illustrative purposes and actual results will vary depending on the starting material and experimental conditions.

Table 1: Extraction Yield

| Parameter | Value |

| Starting Material (Fresh Ginger Rhizomes) | 1.0 kg |

| Crude Lipid Extract Yield | 15.2 g |

| Yield Percentage | 1.52% |

Table 2: Purity Assessment of this compound

| Purification Step | Purity (%) | Analytical Method |

| Silica Gel Chromatography Fraction | ~60% | HPLC-UV |

| Sephadex LH-20 Chromatography Fraction | ~85% | HPLC-UV |

| Preparative HPLC Purified Compound | >98% | HPLC-UV, NMR |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway for Anti-Ulcer Activity

Disclaimer: The following diagram illustrates a proposed signaling pathway for the anti-ulcer activity of this compound. This pathway is based on the known gastroprotective mechanisms of similar compounds and requires experimental validation for this compound specifically.

Caption: Proposed mechanism of this compound's anti-ulcer activity.

References

- 1. Stomachic principles in ginger. III. An anti-ulcer principle, 6-gingesulfonic acid, and three monoacyldigalactosylglycerols, gingerglycolipids A, B, and C, from Zingiberis Rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Gingesulfonic acid, a new anti-ulcer principle, and gingerglycolipids A, B, and C, three new monoacyldigalactosylglycerols, from zingiberis rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bactericidal and anti-adhesive properties of culinary and medicinal plants against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Note: Quantitative Analysis of Gingerglycolipid A using HPLC-ELSD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) is a widely used spice and medicinal plant containing a variety of bioactive compounds. Among these are gingerglycolipids, a class of galactosylglycerol derivatives.[1] Gingerglycolipid A, with the molecular formula C33H56O14, is one such compound of interest for its potential therapeutic properties.[1] Unlike many other phytochemicals, glycolipids lack a significant UV-Vis chromophore, making their detection and quantification by standard HPLC-UV methods challenging.[2][3] The Evaporative Light Scattering Detector (ELSD) offers a universal detection method for non-volatile and semi-volatile compounds, making it highly suitable for the analysis of lipids.[2][4] This application note provides a detailed protocol for the detection and quantification of this compound from ginger rhizome extract using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD).

Principle of ELSD Detection

The ELSD is a mass-sensitive detector that works in three stages:

-

Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of uniformly sized droplets.

-

Evaporation: The aerosol passes through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

-

Detection: The analyte particles pass through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte.[2][5]

This detection method is independent of the optical properties of the analyte, providing a more uniform response for compounds of similar volatility.

Experimental Protocols

Extraction of Gingerglycolipids from Ginger Rhizome

This protocol describes the extraction of a lipid-enriched fraction from fresh ginger rhizomes.

Materials:

-

Fresh ginger rhizome

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Deionized water

-

Blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Wash fresh ginger rhizomes thoroughly and slice them into small pieces.

-

Weigh 10 g of the sliced ginger and homogenize it in a blender with 50 mL of a chloroform:methanol (2:1, v/v) mixture.

-